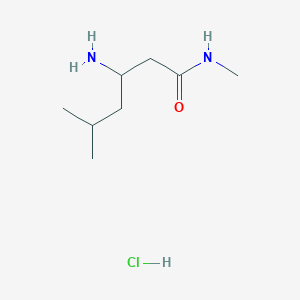
3-amino-N,5-dimethylhexanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N,5-dimethylhexanamidehydrochloride: is a chemical compound with the molecular formula C8H18N2O It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,5-dimethylhexanamidehydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylhexanoic acid with dimethylamine in the presence of a dehydrating agent. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature control, solvent addition, and product isolation is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-amino-N,5-dimethylhexanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 3-amino-N,5-dimethylhexanamidehydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in complex chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug development. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-amino-N,5-dimethylhexanamidehydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with its targets, leading to changes in their conformation and activity.
Comparaison Avec Des Composés Similaires
- 3-amino-5-methylhexanoic acid
- N,N-dimethylhexanamide
- 3-amino-5,6-dimethyl-1,2,4-triazine
Comparison: 3-amino-N,5-dimethylhexanamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to 3-amino-5-methylhexanoic acid, it has an additional dimethylamino group, enhancing its reactivity. Unlike N,N-dimethylhexanamide, it possesses an amino group, allowing it to participate in a wider range of chemical reactions. Compared to 3-amino-5,6-dimethyl-1,2,4-triazine, it has a simpler structure, making it easier to synthesize and manipulate in laboratory settings.
Propriétés
Formule moléculaire |
C8H19ClN2O |
|---|---|
Poids moléculaire |
194.70 g/mol |
Nom IUPAC |
3-amino-N,5-dimethylhexanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-6(2)4-7(9)5-8(11)10-3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H |
Clé InChI |
VQCSGGXBYCKWED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)NC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


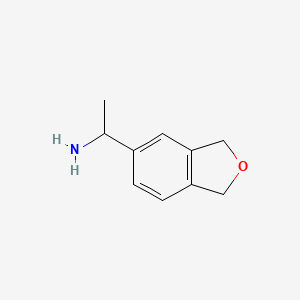

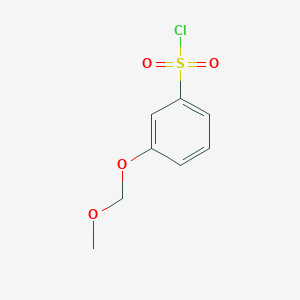
![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)

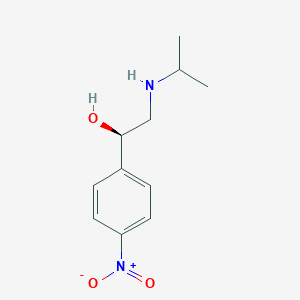
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
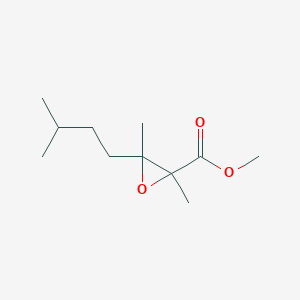
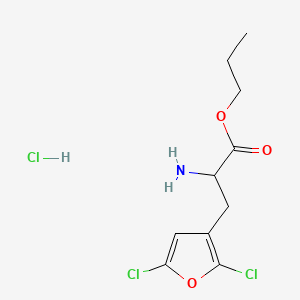
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
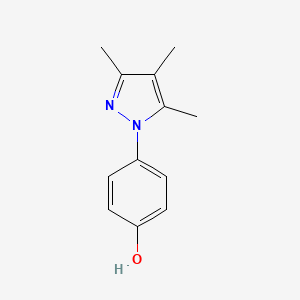
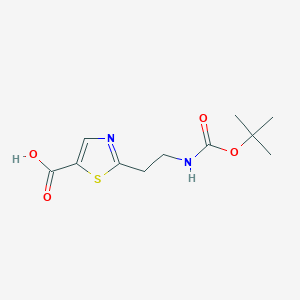
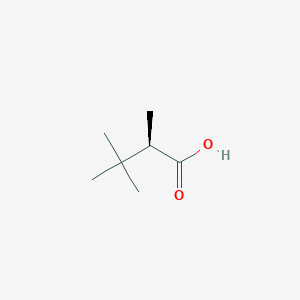
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
